![molecular formula C15H15ClS B14305828 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene CAS No. 125659-80-5](/img/structure/B14305828.png)
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ethylsulfanyl group attached to a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-[(ethylsulfanyl)(phenyl)methyl]benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides and sulfones: from oxidation.
Dechlorinated compounds: from reduction.
科学研究应用
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atom can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
相似化合物的比较
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the ethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorophenylmethylsulfide: Similar structure but without the ethyl group, affecting its reactivity and applications.
1-Chloro-4-(methylsulfanyl)benzene:
The unique combination of the chlorine atom and the ethylsulfanyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
125659-80-5 |
|---|---|
分子式 |
C15H15ClS |
分子量 |
262.8 g/mol |
IUPAC 名称 |
1-chloro-4-[ethylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H15ClS/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15H,2H2,1H3 |
InChI 键 |
RRYAGYCAAGNDRY-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
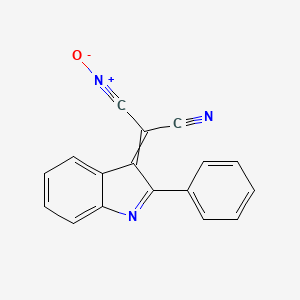
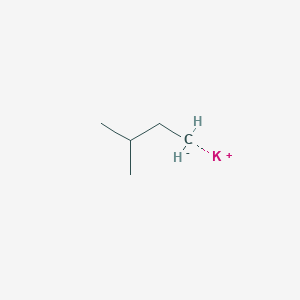
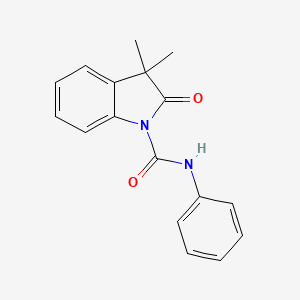
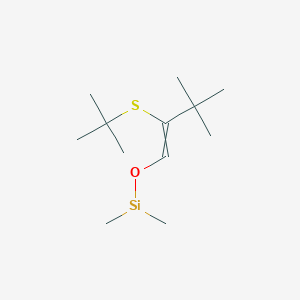
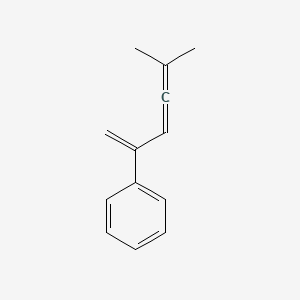
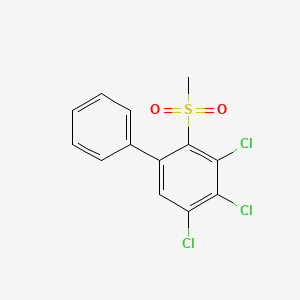
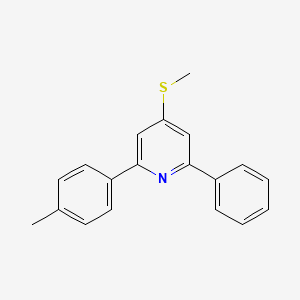
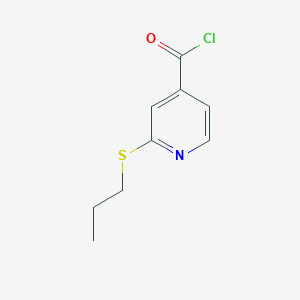
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
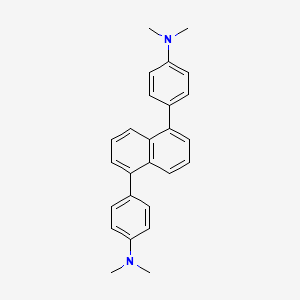
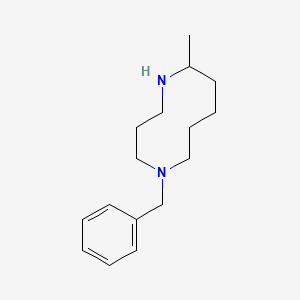
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
